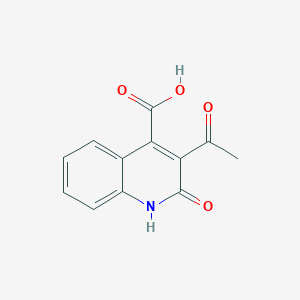

3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Vue d'ensemble

Description

3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes an acetyl group at the third position, a keto group at the second position, and a carboxylic acid group at the fourth position. The quinoline core structure is known for its diverse biological activities and is widely studied in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoylacetate with acetic anhydride, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: The acetyl and carboxylic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted quinoline derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and alcohols can react with the acetyl and carboxylic acid groups under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Applications De Recherche Scientifique

3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 3-acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, which may have therapeutic effects in neurological disorders .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Uniqueness

3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to the presence of the acetyl group at the third position, which can influence its chemical reactivity and biological activity.

Activité Biologique

3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an acetyl group at the third position, a keto group at the second position, and a carboxylic acid group at the fourth position. These structural elements are believed to contribute significantly to its biological activity.

- Molecular Formula : C₁₂H₉NO₄

- Molecular Weight : 231.20 g/mol

- CAS Number : 84443-15-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation. By binding to the active sites of these enzymes, the compound can increase neurotransmitter levels in the synaptic cleft, potentially providing therapeutic effects for neurological disorders .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating moderate antibacterial activity. For instance, derivatives of this compound were synthesized and evaluated for their antibacterial effects, revealing promising results against resistant strains .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of the keto and carboxylic acid functional groups is thought to enhance its ability to interact with cellular targets involved in cancer progression .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Acetyl group at C3, keto group at C2 | Antimicrobial, anticancer |

| 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Hydroxy group at C4 | Antiviral, antibacterial |

| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid | Lacks acetyl group | Limited biological activity |

Case Studies and Research Findings

- Antibacterial Study : A study evaluated a series of quinoline derivatives for their antibacterial properties. The results indicated that modifications to the quinoline core could enhance activity against resistant bacterial strains. Specifically, compounds similar to 3-acetyl-2-oxo-1,2-dihydroquinoline showed promising results with MIC values below 100 µM against several pathogens .

- Anticancer Mechanism : In another investigation focused on cancer cell lines, it was found that treatment with 3-acetyl-2-oxo-1,2-dihydroquinoline resulted in increased reactive oxygen species (ROS) levels leading to apoptosis. The study highlighted the compound's potential as a lead for developing new anticancer agents targeting oxidative stress pathways .

Propriétés

IUPAC Name |

3-acetyl-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-6(14)9-10(12(16)17)7-4-2-3-5-8(7)13-11(9)15/h2-5H,1H3,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLDZYNOJQCZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2NC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331130 | |

| Record name | 3-acetyl-2-oxo-1H-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

84443-15-2 | |

| Record name | 3-acetyl-2-oxo-1H-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.